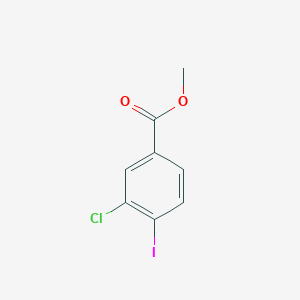

Methyl 3-Chloro-4-iodobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-Chloro-4-iodobenzoate” is an organic compound . It is similar to “Methyl 4-iodobenzoate”, which is the methyl ester of 4-iodobenzoic acid .

Molecular Structure Analysis

“Methyl 3-Chloro-4-iodobenzoate” contains a total of 18 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Physical And Chemical Properties Analysis

“Methyl 3-Chloro-4-iodobenzoate” has a molecular weight of 296.49 . It is a solid at room temperature .Scientific Research Applications

- Its aryl-iodide functionality allows for coupling reactions, such as Sonogashira couplings, which enable the formation of diverse chemical structures .

- These labeled compounds help visualize biological processes, study receptor binding, and diagnose diseases .

- Modified surfaces can exhibit altered wettability, adhesion properties, or bioactivity, making them useful in coatings, sensors, and biomedical devices .

- These reactions enable the construction of carbon-carbon or carbon-heteroatom bonds, essential in drug discovery and materials chemistry .

Organic Synthesis and Medicinal Chemistry

Radiolabeling and Imaging Agents

Agrochemicals and Pesticides

Materials Science and Surface Modification

Catalysis and Cross-Coupling Reactions

Pharmacological Research

Safety and Hazards

“Methyl 3-Chloro-4-iodobenzoate” is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Mechanism of Action

Target of Action

Methyl 3-Chloro-4-iodobenzoate is a chemical compound with the formula C8H6ClIO2 Similar compounds, such as methyl 4-iodobenzoate, are known to undergo coupling reactions .

Mode of Action

It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions . For instance, Methyl 4-iodobenzoate can undergo a symmetrical Sonogashira coupling with trimethylsilylacetylene to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .

Biochemical Pathways

The compound’s potential to participate in coupling reactions suggests it could influence a variety of biochemical pathways, particularly those involving the formation of carbon-carbon bonds .

Result of Action

The compound’s potential to participate in coupling reactions could result in the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .

properties

IUPAC Name |

methyl 3-chloro-4-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEIQPMWJLDXJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Chloro-4-iodobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2989124.png)

![Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2989129.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid](/img/structure/B2989139.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2989142.png)

![2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2989144.png)